molecular formula C22H16ClN3O B14944572 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine

Cat. No.: B14944572
M. Wt: 373.8 g/mol
InChI Key: SXDBCVKIKRLIND-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine is a complex organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorophenyl, methoxyphenyl, and pyridinyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution Reactions: The chlorophenyl, methoxyphenyl, and pyridinyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are employed to attach the aromatic groups to the pyrimidine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride

    Bases: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation Products: Hydroxyl or carbonyl derivatives

    Reduction Products: Amines

    Substitution Products: Amino or thiol derivatives

Scientific Research Applications

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-3-yl)pyrimidine
  • 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-2-yl)pyrimidine
  • 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-5-yl)pyrimidine

Uniqueness

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine is unique due to the specific positioning of the pyridinyl group at the 4-position of the pyrimidine ring. This structural arrangement can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-(4-methoxyphenyl)-2-pyridin-4-ylpyrimidine

InChI

InChI=1S/C22H16ClN3O/c1-27-19-8-4-16(5-9-19)21-14-20(15-2-6-18(23)7-3-15)25-22(26-21)17-10-12-24-13-11-17/h2-14H,1H3

InChI Key

SXDBCVKIKRLIND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=NC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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